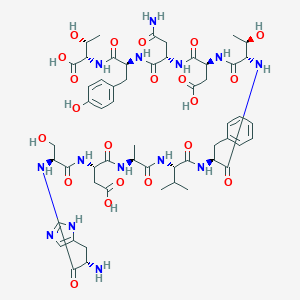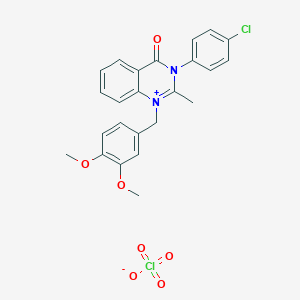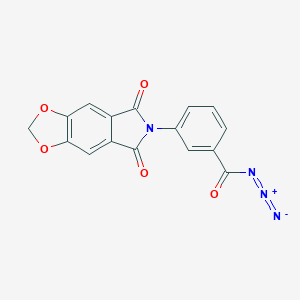
Citalopram Carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Citalopram is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression . It is a racemic bicyclic phthalate derivate and is the only compound with a tertiary amine and 2 nitrogen-containing metabolites among all SSRIs . Citalopram enhances serotonergic transmission through the inhibition of serotonin reuptake .
Synthesis Analysis
The synthesis of citalopram involves many different reaction conditions, leading to the formation of different impurities and degradation products . A study investigated the RP-HPLC method for the separation of citalopram and its four impurities using statistical experimental design .Molecular Structure Analysis
Citalopram has a molecular weight of 324.3919 and a chemical formula of C20H21FN2O . A study introduced a carbon quantum dots (CQDs)-based optical nanosensor for rapid detection of citalopram .Chemical Reactions Analysis
The chemical reactions of citalopram have been studied using the RP-HPLC method for the separation of citalopram and its four impurities . The influence of different experimental conditions on the chromatographic behavior of citalopram and its four impurities was investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of citalopram have been analyzed using various techniques. The RP-HPLC method was used to investigate the separation of citalopram and its four impurities . The retention times of citalopram and its impurities, obtained with the developed HPLC method, were used in a quantitative structure retention relationship (QSRR) study .Applications De Recherche Scientifique
Scientific Research Applications of Citalopram Carboxaldehyde
Citalopram, a well-established antidepressant, is primarily recognized for its potent and selective inhibition of serotonin reuptake, enhancing serotoninergic neurotransmission. This mechanism is pivotal in its application within psychiatric treatment, specifically for depressive illnesses. Clinical trials have demonstrated its efficacy to be comparable to that of amitriptyline, maprotiline, and imipramine, with a more favorable tolerability profile, particularly due to its minimal anticholinergic effects and relative absence of cardiotoxicity. It's noteworthy for its once-daily dosing convenience, attributed to its elimination half-life of 33 hours, and its sustained therapeutic efficacy over extended periods up to one year. This sustained effect, with a notably lower relapse rate compared to fluvoxamine, fluoxetine, or imipramine, underscores its utility in long-term management of depression (Milne & Goa, 1991).
Safety And Hazards
Citalopram is harmful if swallowed . It is advised to wash hands thoroughly after handling and not to eat, drink, or smoke when using this product . In case of eye contact, it is recommended to remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water .
Orientations Futures
Citalopram has been widely used to treat the symptoms of depression . It has also been used off-label to treat various diseases, including but not limited to sexual dysfunction, ethanol abuse, psychiatric conditions such as obsessive-compulsive disorder (OCD), Social anxiety disorder, and panic disorder, and diabetic neuropathy . Future research may focus on further understanding the molecular mechanisms underlying the antidepressant effects of citalopram and identifying objective biomarkers for antidepressant response .
Propriétés
IUPAC Name |
1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO2/c1-22(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-23)12-16(19)14-24-20/h4-9,12-13H,3,10-11,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNCGIVYWGYYLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432376 |
Source


|
| Record name | 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Citalopram Carboxaldehyde | |
CAS RN |
227954-87-2 |
Source


|
| Record name | 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![D-[4-13C]Glucose](/img/structure/B118824.png)
![3,4-Dihydro-2h-thieno[3,4-b][1,4]dioxepine](/img/structure/B118826.png)
